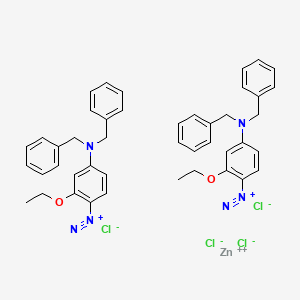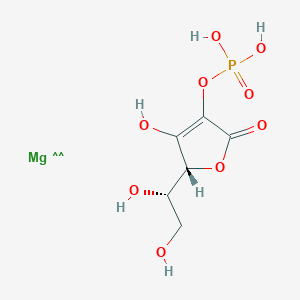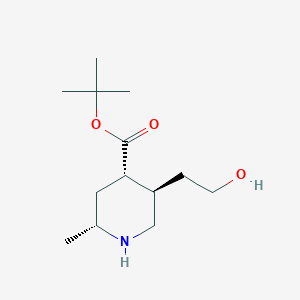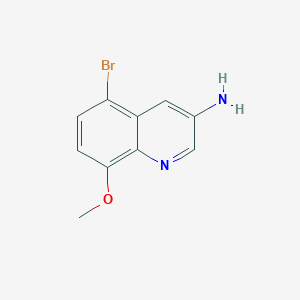
1(2H)-Phthalazinone, 7-(diethylamino)-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Phthalazinone, 7-(diethylamino)-4-hydroxy- is an organic compound known for its unique chemical properties and applications in various scientific fields This compound is part of the phthalazinone family, which is characterized by a bicyclic structure containing nitrogen atoms
Preparation Methods
The synthesis of 1(2H)-Phthalazinone, 7-(diethylamino)-4-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes the condensation of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then subjected to further reactions to introduce the diethylamino and hydroxy groups. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1(2H)-Phthalazinone, 7-(diethylamino)-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
Scientific Research Applications
1(2H)-Phthalazinone, 7-(diethylamino)-4-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1(2H)-Phthalazinone, 7-(diethylamino)-4-hydroxy- involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological molecules, potentially inhibiting or activating certain enzymes. The hydroxy group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
1(2H)-Phthalazinone, 7-(diethylamino)-4-hydroxy- can be compared with other similar compounds such as:
7-Diethylamino-4-methylcoumarin: This compound shares the diethylamino group but has a different core structure, leading to variations in its chemical and biological properties.
7-Diethylamino-3-(2-arylethenyl)coumarins: These compounds also contain the diethylamino group and are used in similar applications, but their structural differences result in unique reactivities and uses.
1,4-Dihydroquinoline-3-carboxylates: These compounds have a similar bicyclic structure but differ in their functional groups, leading to distinct chemical behaviors and applications.
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
7-(diethylamino)-4-hydroxy-7H-phthalazin-1-one |
InChI |
InChI=1S/C12H15N3O2/c1-3-15(4-2)8-5-6-9-10(7-8)12(17)14-13-11(9)16/h5-8,16H,3-4H2,1-2H3 |
InChI Key |
JVHYQHXYXLZFOH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1C=CC2=C(N=NC(=O)C2=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[Tyr11]-somatostatin](/img/structure/B12331319.png)


![3-Thia-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B12331333.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12331346.png)

![2-bromo-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B12331359.png)
![3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one](/img/structure/B12331372.png)

![4'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12331387.png)
